Lipophilicity (XLogP3) Comparison Across C₆H₁₅NO Vicinal Amino Alcohols
3-Amino-2,3-dimethylbutan-2-ol is the most polar among its closest regioisomers according to the XLogP3 algorithm. Its value of –0.2 is 0.2 to 0.6 units lower than that of the 2‑amino, 4‑amino, and tert‑leucinol analogs [1][2][3][4].
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | –0.2 |
| Comparator Or Baseline | 2‑Amino‑2,3‑dimethylbutan‑1‑ol (0.2); 3‑Amino‑2,3‑dimethylbutan‑1‑ol (0.0); 4‑Amino‑2,3‑dimethylbutan‑2‑ol (0.0); tert‑Leucinol (0.4) |
| Quantified Difference | Target is 0.2–0.6 log units lower |
| Conditions | XLogP3 computed by PubChem 2.2 |
Why This Matters
A lower logP indicates greater hydrophilicity, which can improve aqueous solubility and influence in‑vitro ADME properties, making this compound a preferred starting point for polar lead series.
- [1] PubChem Compound Summary for CID 15708532, 3-Amino-2,3-dimethylbutan-2-ol. View Source
- [2] PubChem Compound Summary for CID 10197669, 2-Amino-2,3-dimethylbutan-1-ol. View Source
- [3] PubChem Compound Summary for CID 17989321, 3-Amino-2,3-dimethylbutan-1-ol. View Source
- [4] PubChem Compound Summary for CID 2734079, (2S)-2-Amino-3,3-dimethyl-1-butanol (tert-Leucinol). View Source
